
Cholesteryl tridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl tridecanoate, also known as 3β-Hydroxy-5-cholestene 3-tridecanoate, is a cholesteryl ester. It is formed by the esterification of cholesterol with tridecanoic acid. This compound is a member of the broader class of cholesteryl esters, which are important in various biological and industrial contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl tridecanoate can be synthesized through the esterification of cholesterol with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl tridecanoate primarily undergoes hydrolysis and hydrogenation reactions. Hydrolysis involves the breaking of the ester bond to yield cholesterol and tridecanoic acid. Hydrogenation can be used to reduce any unsaturated bonds present in the compound .
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Hydrogenation: Involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature.
Major Products Formed:
Hydrolysis: Cholesterol and tridecanoic acid.
Hydrogenation: Saturated this compound.
Scientific Research Applications
Cholesteryl tridecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Industry: Utilized in the production of liquid crystals and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of cholesteryl tridecanoate involves its incorporation into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. This is achieved through interactions with other lipid molecules, modulating the physical state of the membrane .
Comparison with Similar Compounds
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl stearate
Comparison: Cholesteryl tridecanoate is unique in its specific fatty acid chain length (tridecanoic acid), which imparts distinct physical and chemical properties compared to other cholesteryl esters. For instance, cholesteryl oleate contains an unsaturated fatty acid, which affects its behavior in biological membranes differently than the saturated tridecanoate .
Properties
Molecular Formula |
C40H70O2 |
|---|---|
Molecular Weight |
583.0 g/mol |
IUPAC Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tridecanoate |
InChI |
InChI=1S/C40H70O2/c1-7-8-9-10-11-12-13-14-15-16-20-38(41)42-33-25-27-39(5)32(29-33)21-22-34-36-24-23-35(31(4)19-17-18-30(2)3)40(36,6)28-26-37(34)39/h21,30-31,33-37H,7-20,22-29H2,1-6H3/t31-,33?,34?,35-,36?,37?,39+,40-/m1/s1 |
InChI Key |
VSBOMBMZJDIDEH-NKSQXZIVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


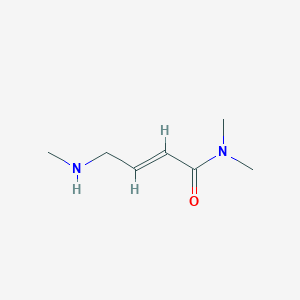
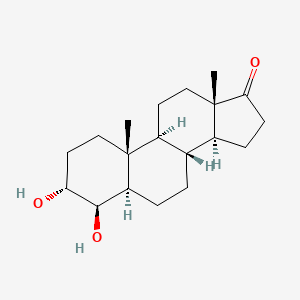

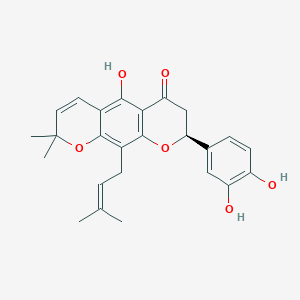
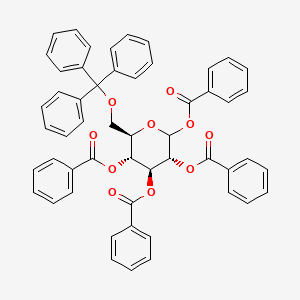
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
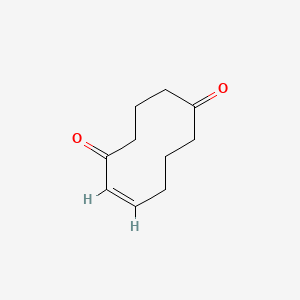
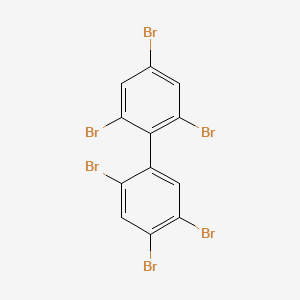
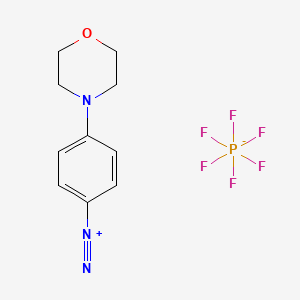
dimethylsilane](/img/structure/B15290524.png)
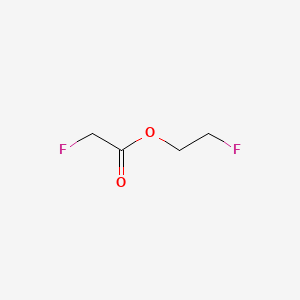

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
